molecular formula C16H16N2O6 B5825478 2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-nitroaniline

2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-nitroaniline

Cat. No.: B5825478
M. Wt: 332.31 g/mol
InChI Key: OFZHOSTZBKRYPZ-UHFFFAOYSA-N
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Description

2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-nitroaniline is a complex organic compound that features a benzodioxole moiety, a nitro group, and methoxy substituents

Properties

IUPAC Name

2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-21-13-4-3-11(18(19)20)7-12(13)17-8-10-5-14(22-2)16-15(6-10)23-9-24-16/h3-7,17H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZHOSTZBKRYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC3=C(C(=C2)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-nitroaniline typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base to form 1,3-benzodioxole.

    Nitration: The benzodioxole derivative is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Coupling Reaction: The final step involves coupling the methoxylated benzodioxole with aniline derivatives under conditions that facilitate the formation of the desired amine linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration and methoxylation steps to ensure consistent product quality and safety.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

    Coupling: Formation of biaryl or other complex structures.

Scientific Research Applications

2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-nitroaniline involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule dynamics . This can result in cell cycle arrest and apoptosis in cancer cells. The compound’s nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual methoxy and nitro substituents allow for versatile chemical modifications and potential therapeutic applications.

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